

3-Chloro-6-fluoro-4-nitroindazole CAS number search

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Compound of Interest

Compound Name:	3-Chloro-6-fluoro-4-nitroindazole
CAS No.:	885522-74-7
Cat. No.:	B3293766

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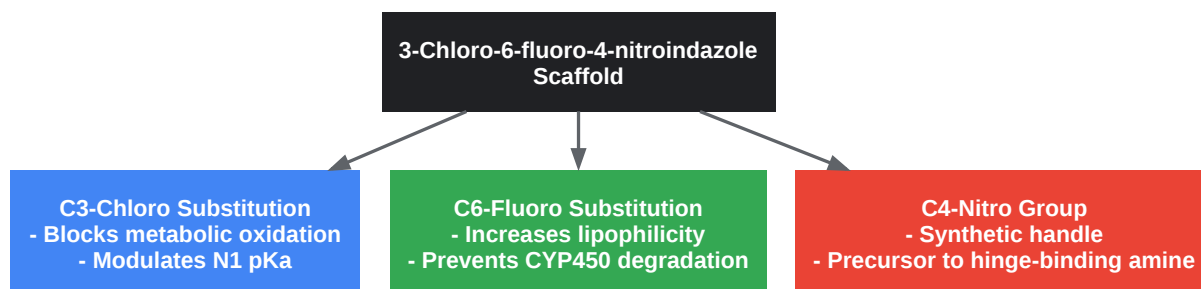
3-Chloro-6-fluoro-4-nitroindazole (CAS 885522-74-7): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary

3-Chloro-6-fluoro-4-nitroindazole (CAS: 885522-74-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development[1]. Featuring a precisely substituted indazole core, this compound serves as an advanced intermediate for the synthesis of targeted therapeutics. In the oncology space, indazole derivatives are privileged scaffolds, and this specific substitution pattern acts as a 1[1]. This whitepaper delineates the structural pharmacology, physicochemical properties, and validated synthetic workflows for utilizing this molecule.

Structural Pharmacology & Mechanistic Rationale

The strategic placement of halogens and a nitro group on the indazole core is not arbitrary; it is a calculated design to optimize both pharmacodynamics and pharmacokinetics.



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Logical rationale for the substitution pattern on the indazole scaffold.

- **Indazole Core:** The 1H-indazole system acts as a bioisostere for indoles and benzimidazoles. The N1-H and N2 lone pair provide a versatile hydrogen bond donor-acceptor motif, ideal for interacting with the ATP-binding hinge region of kinases.
- **C3-Chlorination:** The C3 position of the indazole ring is highly susceptible to oxidative metabolism.^{2[2]} Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the N1 proton, which can enhance membrane permeability and modulate target binding affinity.
- **C6-Fluorination:** Fluorine incorporation is a classic strategy to improve metabolic stability. At the C6 position, it specifically blocks aromatic hydroxylation by Cytochrome P450 enzymes while increasing the overall lipophilicity of the molecule.
- **C4-Nitro Group:** The nitro group serves as a robust synthetic handle. It is an essential precursor that can be reduced to an amino group (yielding 4-amino-3-chloro-6-fluoroindazole), which is a [1](#) and the development of anticancer agents^[1].

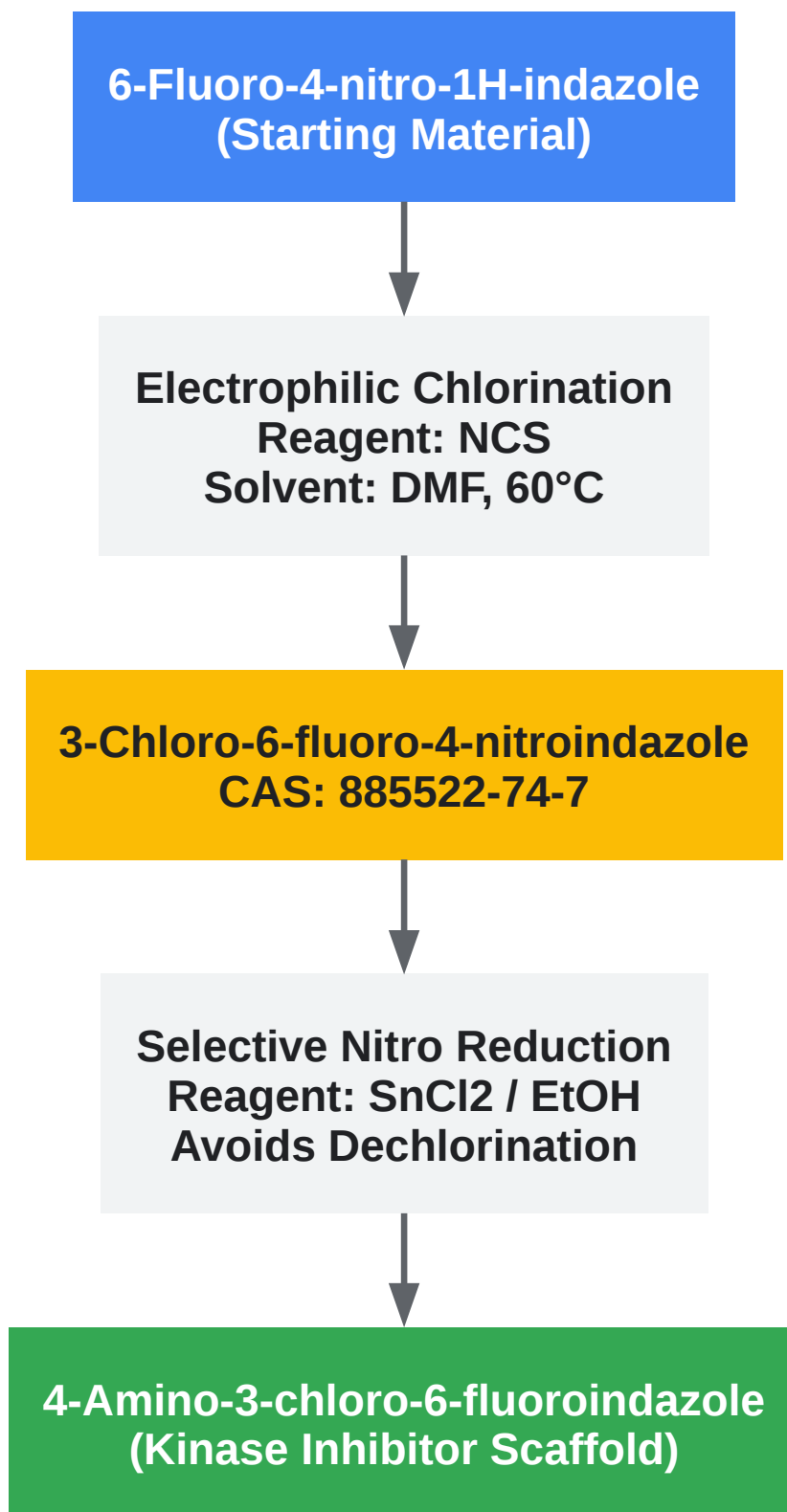
Physicochemical Data & Analytical Characterization

Understanding the physicochemical baseline of **3-chloro-6-fluoro-4-nitroindazole** is crucial for downstream formulation and reaction planning. The following table summarizes its core properties based on [3\[3\]](#).

Property	Value
IUPAC Name	3-Chloro-6-fluoro-4-nitro-1H-indazole
CAS Number	885522-74-7
Molecular Formula	C7H3ClFN3O2
Molecular Weight	215.57 g/mol
Exact Mass	214.99 g/mol
Topological Polar Surface Area (TPSA)	~74.4 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	4
Rotatable Bonds	0

Synthetic Pathways & Experimental Workflows

The synthesis of 3-chloroindazoles relies on the inherent nucleophilicity of the C3 position. The pyrazole ring of the indazole core exhibits enamine-like reactivity, making [2\[2\]](#).



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Synthetic workflow for **3-Chloro-6-fluoro-4-nitroindazole** and its downstream scaffold.

Protocol 1: Regioselective C3-Chlorination of 6-Fluoro-4-nitro-1H-indazole

This protocol describes the self-validating generation of the title compound. N-Chlorosuccinimide (NCS) is selected over chlorine gas due to its mild nature, which prevents over-chlorination or degradation of the nitro-aromatic system[2].

- Preparation: Dissolve 1.0 equivalent of 6-fluoro-4-nitro-1H-indazole in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the intermediate arenium ion during electrophilic attack, accelerating the SEAr mechanism.
- Reagent Addition: Add 1.1 equivalents of NCS in a single portion at room temperature.
- Thermal Activation: Heat the reaction mixture to 60°C for 4-6 hours. Monitor the reaction via LC-MS or TLC until complete consumption of the starting material is observed.
- Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield **3-chloro-6-fluoro-4-nitroindazole** (CAS: 885522-74-7) as a crystalline solid.

Protocol 2: Chemoselective Nitro Reduction to 4-Amino-3-chloro-6-fluoroindazole

The downstream utility of this compound in drug discovery requires the reduction of the nitro group to an amine[1]. Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a severe risk of reductive dechlorination at the C3 position. Therefore, a milder,4[4].

- Preparation: Dissolve **3-chloro-6-fluoro-4-nitroindazole** (1.0 eq) in absolute ethanol (0.2 M).
- Reduction: Add anhydrous SnCl₂ (5.0 eq) to the solution. Causality: SnCl₂ acts as a single-electron transfer reducing agent that selectively targets the nitro group without cleaving the labile aryl-chloride bond[4].

- Reflux: Heat the mixture to 70°C for 3 hours. The reaction progression is marked by the dissolution of SnCl₂ and a distinct color change in the solution.
- Workup: Cool the reaction to room temperature. Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH 8 is reached (this precipitates tin salts as white solids). Extract the aqueous suspension with EtOAc. Filter the entire biphasic mixture through a Celite pad to remove the tin emulsion. Separate the organic layer, dry over Na₂SO₄, and concentrate to isolate the 4-amino derivative.

References

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